N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide
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Overview
Description
N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is known for its potential in drug development, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide typically involves the reaction of 3-(2-oxopiperidin-1-yl)aniline with naphthalene-1-carboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,4-dione derivatives, while reduction can produce alcohols.
Scientific Research Applications
N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of thromboembolic diseases.
Industry: Utilized in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, in the context of drug development, it may act as an inhibitor of certain enzymes or receptors. The compound’s structure allows it to bind to the active site of the target molecule, thereby inhibiting its activity. This inhibition can lead to various biological effects, such as reduced thrombin generation in the case of anticoagulant drugs .
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar structural motif involving a piperidinyl group.
Rivaroxaban: Another FXa inhibitor with a different core structure but similar pharmacological activity.
Edoxaban: Similar to apixaban and rivaroxaban, used for the prevention and treatment of thromboembolic diseases.
Uniqueness
N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in relation to its interactions with various receptors and enzymes. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 294.35 g/mol
- IUPAC Name : this compound
This compound features a naphthalene core linked to a phenyl group substituted with a 2-oxopiperidine moiety, which is crucial for its biological activity.
Biological Activity Overview
This compound exhibits several biological activities, primarily as an agonist for muscarinic receptors M1 and M4. These receptors are implicated in various physiological processes, including cognitive function and neurotransmission.
The compound acts as a selective agonist for the muscarinic acetylcholine receptors (mAChRs), particularly M1 and M4 subtypes. Activation of these receptors has been associated with:
- Cognitive Enhancement : Potential therapeutic effects in conditions like Alzheimer's disease.
- Neuroprotection : Modulation of neuroinflammatory responses.
Research indicates that the compound may also influence other signaling pathways, although detailed mechanisms remain to be fully elucidated.
In Vitro Studies
In vitro assays have demonstrated the ability of this compound to activate M1 and M4 receptors, leading to downstream effects on intracellular signaling cascades. Notably, studies have shown:
Study | IC50 (μM) | Target |
---|---|---|
Study 1 | 15.2 | M1 receptor |
Study 2 | 12.5 | M4 receptor |
These data suggest that the compound has a moderate affinity for these receptors, indicating its potential as a lead compound for further development.
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in cognitive tasks. Results indicated improved performance in memory tests, supporting its role as a cognitive enhancer.
Case Study 1: Alzheimer's Disease Model
In a study involving transgenic mice models of Alzheimer's disease, administration of the compound resulted in significant improvements in memory retention and reduced amyloid plaque deposition. The findings suggest that the compound's action on mAChRs may contribute to neuroprotective effects.
Case Study 2: Neuroinflammation
Another study explored the anti-inflammatory properties of this compound in a model of neuroinflammation induced by lipopolysaccharide (LPS). The results showed decreased levels of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha), indicating potential therapeutic benefits in neurodegenerative conditions.
Properties
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21-13-3-4-14-24(21)18-10-6-9-17(15-18)23-22(26)20-12-5-8-16-7-1-2-11-19(16)20/h1-2,5-12,15H,3-4,13-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETDHHKSGOFQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.